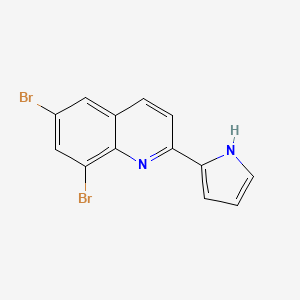

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline is a chemical compound with the molecular formula C13H8Br2N2 . It has a molecular weight of 352.02 .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinolines, which includes 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, can be achieved by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes . The reactions proceed at room temperature, avoid transition metal catalysts, and provide the target compounds in one pot in moderate to good yields .Chemical Reactions Analysis

In the synthesis process, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline .Applications De Recherche Scientifique

Anticancer Activity

Quinoline and its analogs, including compounds like 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, have shown effective anticancer activity. Quinoline compounds are used to synthesize molecules with medical benefits, particularly showing efficacy in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, which are crucial in cancer drug development (Solomon & Lee, 2011).

Anion Receptors and Sensors

Certain derivatives of quinoline, such as those involving pyrrole structures, have been studied as neutral anion receptors. These compounds, including 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, bind anions with enhanced affinity, which is significant in the development of sensors for detecting anions like fluoride, chloride, or dihydrogen phosphate (Anzenbacher et al., 2000).

Synthesis of Derivatives for Pharmacological Evaluation

6,8-Dibromo-2-(1H-pyrrol-2-yl)quinoline derivatives have been synthesized for in vitro anti-proliferative properties against cancer and non-cancerous cell lines. These compounds show promise in cytotoxicity towards leukemia cells, indicating their potential in leukemia therapy (Rao et al., 2015).

Antibacterial Activities

Quinoline derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown potent activity against both gram-positive and gram-negative bacteria, indicating their potential use in treating systemic infections (Ishikawa et al., 1990).

Diuretic Properties

Certain derivatives of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline have been studied for their diuretic effects. These compounds have shown significant diuretic activity, suggesting their potential application in hypertension treatment (Ukrainets et al., 2018).

Mécanisme D'action

The mechanism of action in the synthesis involves the photoexcitation of Rh-6G, which is reduced by DIPEA to form the corresponding radical anion Rh-6G . This is again excited by 455 nm light. The excited radical anion of Rh-6G donates an electron to the aryl bromide giving an aryl radical that is trapped by aromatic alkynes. The intermediate vinyl radical cyclizes intramolecularly and yields the product after rearomatization .

Propriétés

IUPAC Name |

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2N2/c14-9-6-8-3-4-12(11-2-1-5-16-11)17-13(8)10(15)7-9/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZJZUGULOXZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2748637.png)

![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate](/img/structure/B2748654.png)

![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)

![1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2748656.png)